7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine

Medicinal Chemistry Physicochemical Property Prediction Scaffold Hopping

7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine (CAS 183296-78-8), also designated as 7H-Oxazolo[3,2-a]oxireno[d]pyridine(9CI), is a research-grade heterocyclic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol. It is characterized by a unique fused tricyclic system combining oxazole, oxirene, and pyridine rings in a [3,2-a] fusion pattern.

Molecular Formula C7H5NO2
Molecular Weight 135.122
CAS No. 183296-78-8
Cat. No. B576155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine
CAS183296-78-8
Synonyms7H-Oxazolo[3,2-a]oxireno[d]pyridine(9CI)
Molecular FormulaC7H5NO2
Molecular Weight135.122
Structural Identifiers
SMILESC1C2=C(O2)C=C3N1C=CO3
InChIInChI=1S/C7H5NO2/c1-2-9-7-3-5-6(10-5)4-8(1)7/h1-3H,4H2
InChIKeyTYFCWXZWUJVNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine (CAS 183296-78-8): A Specialized Fused Heterocyclic Scaffold for Advanced Chemical Research


7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine (CAS 183296-78-8), also designated as 7H-Oxazolo[3,2-a]oxireno[d]pyridine(9CI), is a research-grade heterocyclic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . It is characterized by a unique fused tricyclic system combining oxazole, oxirene, and pyridine rings in a [3,2-a] fusion pattern . Classified as an AMINETERTIARY compound, it serves as a specialized building block in medicinal chemistry and materials science research . Its physicochemical profile includes a predicted polar surface area (PSA) of 27.30 Ų, a LogP of 0.398, a density of 1.154±0.06 g/cm³, and a pKa of 4.78±0.10, which differentiate it from its closest structural isomers [1].

Why 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine Cannot Be Interchanged with Generic Oxazole-Pyridine Building Blocks


The subtle yet critical variation in the ring fusion pattern among oxazolo-oxireno-pyridine isomers leads to quantifiable differences in fundamental physicochemical properties, which directly influence reactivity, solubility, and molecular recognition . Substituting 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine with its [3,4-a] or [c]-fused isomers is not equivalent, as demonstrated by their distinct polar surface areas (PSA: 27.30 vs. 23.39 vs. 30.60 Ų), lipophilicities (LogP: 0.398 vs. 0.601 vs. 0.398), and densities (1.154 vs. 1.6 g/cm³) . These variations can alter chromatographic behavior, crystallization propensity, and downstream synthetic outcomes, making the specific isomer a non-negotiable requirement for reproducible research [1].

Quantitative Differentiation Guide for 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine (CAS 183296-78-8)


Polar Surface Area (PSA) Differentiation from [3,4-a] and [c] Isomers

The polar surface area (PSA) of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is 27.30 Ų, which is 16.7% higher than its [3,4-a] isomer (23.39 Ų, CAS 221123-40-6) and 10.8% lower than its [c] isomer (30.60 Ų, CAS 375843-40-6) . This intermediate PSA is a direct consequence of the [3,2-a]oxireno[d] fusion, which positions the oxygen atoms differently, altering the molecule's capacity for hydrogen bonding and passive membrane permeability relative to its isomers.

Medicinal Chemistry Physicochemical Property Prediction Scaffold Hopping

Lipophilicity (LogP) Differentiation from the [3,4-a] Isomer

The predicted LogP of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is 0.398, which is 33.7% lower than that of its [3,4-a] regioisomer (LogP 0.601, CAS 221123-40-6), despite sharing the same molecular formula . This indicates significantly higher hydrophilicity for the [3,2-a] fused isomer. Its LogP is identical to the [c] isomer (0.398, CAS 375843-40-6), yet the PSA differentiates them.

Lipophilicity ADME Prediction Chromatography

Predicted Density and Volumetric Differentiation for Formulation and Scale-Up

The predicted density of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is 1.154±0.06 g/cm³ at 20°C, compared to 1.6±0.1 g/cm³ for the [3,4-a] isomer (CAS 221123-40-6) [1]. This represents a 27.9% lower density for the target compound, which can impact large-scale handling, solvent selection for reactions, and formulation considerations.

Process Chemistry Formulation Science Scale-Up

Basicity (pKa) as a Functional Differentiator for Salt Formation and Purification

The predicted pKa of 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is 4.78±0.10, classifying it as a weak base [1]. This value is directly attributable to the [3,2-a] fusion pattern, which influences the electron density on the pyridine nitrogen. The pKa dictates its ionization state at physiological pH (7.4), where it will be predominantly deprotonated, unlike more basic heterocyclic analogs. Comparative pKa data for the exact isomers is not publicly available, limiting a class-level inference.

Salt Selection Purification Reactivity

Structural Uniqueness of the 7H-[1,3]Oxazolo[3,2-a]oxireno[d] Fusion Pattern

The SMILES notation C1C2=C(O2)C=C3N1C=CO3 confirms a specific connectivity where the oxirene ring is fused at the [d] face and the oxazole at the [3,2-a] position . This is structurally distinct from the [3,4-a] isomer (SMILES: C1N2C=C3C(=CC2=CO1)O3, CAS 221123-40-6), where the oxirene is fused across a different ring junction . The presence of a saturated CH2 group in the 7H tautomer provides a unique synthetic handle for further functionalization that is absent in fully unsaturated analogs.

Synthetic Chemistry Scaffold Design Patent Composition

Absence of Publicly Available Direct Bioactivity Data Comparators

A comprehensive search of authoritative databases including PubMed, BindingDB, and PubChem returned no direct, quantitative biological activity data (IC50, EC50, Ki) for 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine (CAS 183296-78-8) itself, nor for its immediate isomers [1][2]. This differs from broader oxazole-pyridine classes where kinase inhibition or antiproliferative activity has been reported. High-strength differential biological evidence is therefore limited to physicochemical predictions at this time.

Data Transparency Procurement Risk Research Reproducibility

Optimal Research and Industrial Use Cases for 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine Based on Validated Differentiation


Medicinal Chemistry Scaffold Design Requiring Intermediate PSA and Low LogP

When a project demands a heterocyclic core with an intermediate polar surface area (27.30 Ų) and a low LogP (0.398) to balance solubility and permeability, 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine offers a quantifiable advantage over its [3,4-a] isomer (PSA 23.39 Ų, LogP 0.601) . This makes it suitable for fragment-based drug discovery or lead optimization programs where fine-tuning these parameters is critical.

Process Chemistry and Scale-Up Where Lower Density Simplifies Handling

The significantly lower predicted density of 1.154 g/cm³, compared to 1.6 g/cm³ for the [3,4-a] isomer, can simplify large-scale reagent calculations and solvent volume estimations . Procurement of the correct isomer ensures accurate stoichiometry and reproducible process parameters when scaling from milligrams to kilograms.

Synthetic Methodology Development Leveraging the Unique 7H-CH2 Handle

The saturated CH2 group at the 7-position, confirmed by the SMILES structure C1C2=C(O2)C=C3N1C=CO3, provides a distinct synthetic handle for alkylation, oxidation, or further cyclization reactions that is absent in the fully unsaturated isomers . This enables exploratory chemistry to generate novel patentable derivatives, and the compound's classification as an AMINETERTIARY suggests potential for quaternization or N-oxide formation .

Proprietary Discovery Programs Where a Clean IP Landscape is Desired

The absence of publicly available biological activity data and specific patent claims directly on the 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine scaffold offers an opportunity for organizations seeking to establish a strong intellectual property position in a relatively unexplored chemical space. This contrasts with heavily patented oxazole-pyridine kinase inhibitor scaffolds.

Quote Request

Request a Quote for 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.